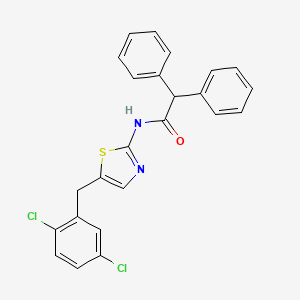

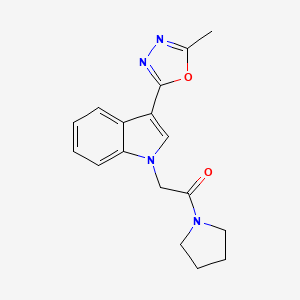

![molecular formula C21H22FN3O2 B3008449 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 857494-26-9](/img/structure/B3008449.png)

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Descripción general

Descripción

The compound 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic molecule that appears to be related to various pharmacologically active compounds. The presence of a piperazine moiety, a pyrrolidine dione structure, and a fluorophenyl group suggests that this compound could have potential activity in the central nervous system, possibly as an antagonist to certain receptors such as the 5-HT2 receptor .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives with a 4-fluorobenzoyl piperidine group have been prepared and tested for their biological activity . The synthesis process typically involves multiple steps, including the formation of the piperazine ring and the subsequent introduction of the fluorophenyl group. The efficiency and yield of these syntheses are crucial for the practical application of these compounds in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a compound with a p-fluorophenylmethyl group and a piperazine moiety has been elucidated, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . These structural details are important for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The fluorophenyl group, for instance, can affect the electron distribution within the molecule, potentially impacting its reactivity. The piperazine ring is known to be involved in hydrogen bonding, which can be significant in the interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are essential for their application in drug development. The presence of a fluorine atom can significantly alter these properties, as it can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . Additionally, the introduction of a fluorine atom can reduce toxicity and improve the pharmacokinetic profile of the compound .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione and its derivatives have been extensively studied for their anticonvulsant properties. Research has shown that certain derivatives of this compound exhibit significant protective effects in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, compounds like 1-{2-[4-(4-fluorophenyl)-piperazin-1-yl]-2-oxo-ethyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione have demonstrated notable anticonvulsant activity with ED50 values indicating effectiveness at certain dosages (Obniska et al., 2015). Additionally, these compounds have shown potential in various seizure models, including the 6-Hz psychomotor seizure test, suggesting a broad spectrum of anticonvulsant activity (Kamiński et al., 2010).

Analgesic Properties

Some derivatives of this compound also exhibit significant analgesic activity. This is particularly evident in models of tonic pain in mice, where certain compounds do not impair motor coordination. This suggests potential therapeutic applications for pain management (Obniska et al., 2015).

Molecular Mechanism of Action

The mechanism behind the anticonvulsant and analgesic activities of these compounds may be partially related to their influence on voltage-gated sodium and calcium channels. In vitro studies suggest that these compounds can interact with these channels, which are crucial in the propagation of neuronal signals and can be targets for anticonvulsant drugs (Rybka et al., 2017).

Mutagenic and Antimutagenic Effects

Certain compounds derived from this compound have been evaluated for their mutagenic and antimutagenic effects using the Vibrio harveyi assay. This is important for assessing the safety profile of these compounds for potential therapeutic use (Kamiński et al., 2013).

Anticancer Activity

Although not directly related to this compound, some studies on similar compounds have explored their anticancer properties. For example, derivatives of piperazine, a component of the compound , have been tested for their ability to inhibit the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy (Saab et al., 2013).

Direcciones Futuras

The pyrrolidine scaffold, to which this compound belongs, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, it is expected that future research will continue to explore the potential of this and similar compounds in various therapeutic applications .

Propiedades

IUPAC Name |

1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMNCBJCPYTVSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327026 | |

| Record name | 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

857494-26-9 | |

| Record name | 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

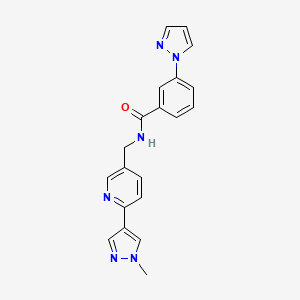

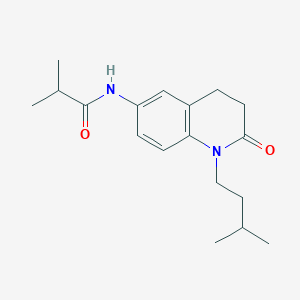

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

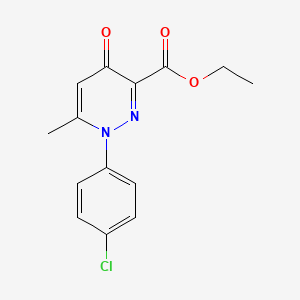

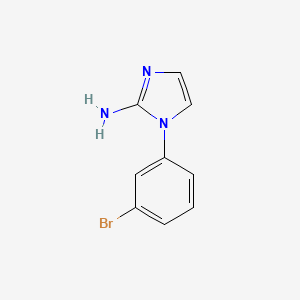

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

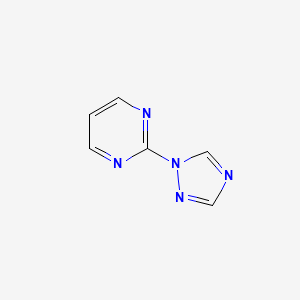

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)